REACTION_CXSMILES
|
[C:1](=O)([O-])[O-:2].[Ni+2].[Ni:6](Cl)Cl.[H][H].[C]=O>>[C-:1]#[O+:2].[C-:1]#[O+:2].[C-:1]#[O+:2].[C-:1]#[O+:2].[Ni:6] |f:0.1.2,5.6.7.8.9,^3:10|
|
Name
|
nickel carbonate nickel chloride
|
Quantity
|
300.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ni+2].[Ni](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
nickel carbonyl
|
Type
|
product
|
Smiles
|
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |